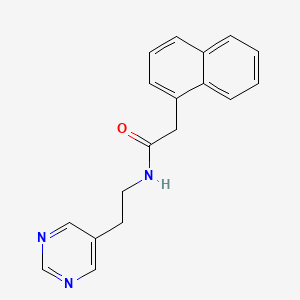

![molecular formula C16H17N5O2S B2589853 2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile CAS No. 1424359-18-1](/img/structure/B2589853.png)

2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Synthesis Analysis

1,3,4-thiadiazole derivatives can be synthesized using various starting materials. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The =N-C-S- moiety’s presence and strong aromaticity of the ring are thought to be responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Biological Evaluation

Microwave-assisted synthesis has been employed to create hybrid molecules containing 1,3,4-thiadiazole and other heterocyclic nuclei, exploring their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate antimicrobial activity, with notable antiurease and antilipase activities as well (Başoğlu et al., 2013).

Design and Pharmacological Evaluation of Novel Derivatives

Novel piperazine derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities, showcasing significant therapeutic potential in preclinical models (Kumar et al., 2017).

Exploration of Chemical Space for Therapeutic Applications

The chemical space around piperazine and thiadiazole derivatives has been extensively explored for various therapeutic applications, including migraine treatment through alpha-subtype selective 5-HT-1D receptor agonists (Habernickel, 2001), and the synthesis of azole derivatives for antimicrobial activities (Başoğlu et al., 2013).

Antimicrobial and Antiviral Activities

A range of synthesized compounds, including thiadiazole amide derivatives containing piperazine, have shown promising results in inhibiting microbial growth and demonstrating potential antiviral activities against specific pathogens (Xia, 2015).

Synthesis of Non-Ionic Surfactants for Microbiological Evaluation

The synthesis of novel scaffolds incorporating thiadiazole and piperazine from biologically active stearic acid has been explored, leading to the development of non-ionic surfactants with evaluated microbiological activities (Abdelmajeid et al., 2017).

Exploration of Insecticidal Potential

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, revealing new potential applications in agricultural pest management (Fadda et al., 2017).

Mécanisme D'action

Target of Action

Thiadiazoles and piperazines are known to interact with a variety of biological targets. For example, 1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Mode of Action

The mode of action of thiadiazoles and piperazines can vary greatly depending on their specific chemical structure and the biological target they interact with. For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit certain enzymes, thereby exerting their therapeutic effects .

Biochemical Pathways

Thiadiazoles and piperazines can affect various biochemical pathways. For example, some 1,3,4-thiadiazole derivatives have been found to inhibit key enzymes in the biochemical pathways of certain bacteria, leading to their antimicrobial activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiadiazoles and piperazines can vary greatly depending on their specific chemical structure. Some 1,3,4-thiadiazole derivatives have been found to show good activity during tests, indicating potential bioavailability .

Result of Action

The molecular and cellular effects of thiadiazoles and piperazines can vary greatly depending on their specific chemical structure and the biological target they interact with. For example, some 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial activity by inhibiting the growth of certain bacteria .

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-2-14-18-16(24-19-14)21-7-5-20(6-8-21)15(22)12(11-17)10-13-4-3-9-23-13/h3-4,9-10H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZORHXKDAKUME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NSC(=N1)N2CCN(CC2)C(=O)C(=CC3=CC=CO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)

![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)

![5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2589777.png)

![6-isopropyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2589781.png)

![4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2589783.png)

![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol](/img/structure/B2589785.png)

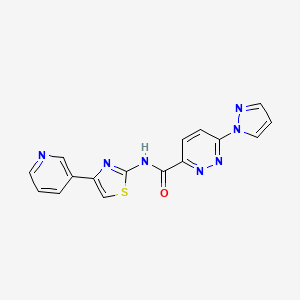

![N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2589787.png)

![1-(3,5-Dimethylphenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2589788.png)

![Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate](/img/structure/B2589789.png)

![4-fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2589791.png)

![1-(tert-butyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2589793.png)